Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate
Description
Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at position 3, a 3-oxopiperazine ring, and a methyl ester group. This structure combines aromatic, heterocyclic, and ester functionalities, which are often associated with bioactivity in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-23-12(20)8-10-15(21)18-6-7-19(10)16(22)14-13(17)9-4-2-3-5-11(9)24-14/h2-5,10H,6-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGFENINIRPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 3-chlorobenzo[b]thiophene-2-carboxylic acid: This can be achieved by chlorination of benzo[b]thiophene followed by carboxylation.
Conversion to 3-chlorobenzo[b]thiophene-2-carbonyl chloride: This involves treating the carboxylic acid with thionyl chloride.
Reaction with piperazine: The carbonyl chloride is then reacted with piperazine to form the piperazinyl derivative.
Esterification: Finally, the piperazinyl derivative is esterified with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate serves as a building block for synthesizing more complex molecules. It can undergo various reactions, including oxidation, reduction, and substitution, making it valuable in designing new compounds with tailored properties .
Biology
Research indicates that this compound exhibits potential bioactive properties:
- Antimicrobial Activity: Studies have shown that derivatives of this compound may possess antimicrobial effects against various pathogens.
- Anticancer Properties: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular pathways .
Medicine
The compound is being explored for its therapeutic effects:
- Drug Development: Its unique structure allows for modifications that could lead to the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases .
Industry
In industrial applications, this compound is utilized in:
- Material Science: It is used in synthesizing advanced materials with specific electronic or optical properties, potentially impacting fields such as electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Benzo[b]thiophene vs. Indole Derivatives :
Compounds like 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyltetrahydroquinazoline-2,5-dione (from ) replace the piperazine ring with a tetrahydroquinazoline system. While both exhibit antimicrobial activity, the benzo[b]thiophene derivatives show enhanced stability and potency compared to indole-based analogs, likely due to the sulfur atom’s electron-rich nature and improved lipophilicity .Piperazine Ring Variations :
Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate () replaces the benzo[b]thiophene-carbonyl group with a sulfonyl substituent. This modification reduces antimicrobial activity but increases selectivity for neurological targets, highlighting the critical role of the benzo[b]thiophene-carbonyl group in microbial enzyme inhibition .
Ester Group Comparisons
- Methyl Ester vs. Ethyl/Phenoxyethyl Esters: The methyl ester in the target compound offers faster metabolic hydrolysis compared to ethyl esters (e.g., ) or phenoxyethyl esters (), which may prolong half-life but reduce bioavailability. For example, ethyl esters in sulfonylurea herbicides () are designed for slow degradation in plants, contrasting with the methyl ester’s rapid cleavage in mammalian systems .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
The target compound’s 3-chlorobenzo[b]thiophene-2-carbonyl group is a critical differentiator, offering enhanced antimicrobial efficacy over phenyl or sulfonyl analogs. Structural analogs with indole or triazine cores (Evidences 2, 3) demonstrate the versatility of heterocyclic scaffolds in tuning activity for specific applications.
Q & A
Q. What are the standard synthetic routes for preparing heterocyclic cores like 3-chlorobenzo[b]thiophene-2-carbonyl derivatives?
A common approach involves reacting 2-aminothiophenol with α,β-unsaturated carbonyl compounds (e.g., β-aroylacrylic acids) under acidic conditions. For example, refluxing 2-aminothiophenol with 4-(4-chlorophenyl)-4-oxo-2-butenoic acid in ethanol saturated with HCl yields benzothiazinone derivatives . However, unexpected products (e.g., 1,4-benzothiazin-3-ones) may form due to competing cyclization pathways. X-ray crystallography and NMR spectroscopy are critical for structural confirmation.
Q. How can researchers optimize crystallization conditions for piperazine-containing derivatives?
Recrystallization from methanol or ethanol is often effective. For example, light yellow crystals of 1,4-benzothiazin-3-one derivatives were obtained by slow evaporation from methanol, enabling X-ray diffraction analysis. Intermolecular hydrogen bonds (N–H⋯O and C–H⋯O) stabilize the crystal lattice, as seen in torsion angle data (e.g., O1–C8–C7–C9 = 8.3°) .
Q. What spectroscopic techniques are essential for characterizing the ester and carbonyl functionalities in this compound?
- IR spectroscopy : Identify C=O stretches (~1680–1750 cm⁻¹) for the 3-oxopiperazin-2-yl and benzo[b]thiophene carbonyl groups .
- ¹H/¹³C NMR : Analyze chemical shifts for the methyl ester (δ ~3.6–3.8 ppm for CH₃O) and carbonyl carbons (δ ~165–175 ppm) .
- LC-MS/HRMS : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in synthetic pathway outcomes (e.g., unexpected ring formation) be resolved?
Discrepancies arise due to competing reaction mechanisms. For instance, reactions of 2-aminothiophenol with β-aroylacrylic acids may yield 1,4-benzothiazin-3-ones instead of seven-membered 1,5-benzothiazepines . To resolve this:
- Repeat experiments under controlled conditions (e.g., dry ethanol, HCl gas saturation).
- Use X-ray crystallography to unambiguously assign structures.
- Compare spectroscopic data with literature (e.g., torsion angles and hydrogen bonding patterns) .
Q. What strategies mitigate impurities during the coupling of 3-chlorobenzo[b]thiophene-2-carbonyl with piperazine intermediates?
- Purification : Use reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30% to 100%) to isolate target compounds .
- Reaction monitoring : Track acylation progress via TLC or LC-MS to optimize reaction time and stoichiometry.
- Byproduct analysis : Characterize side products (e.g., thiohydantoins or thiazoles) using NMR and IR to refine reaction conditions .
Q. How can computational modeling predict the bioactivity of this compound against bacterial targets?
Q. What experimental designs validate the mechanism of action in antibacterial assays?
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria and fungi.
- Time-kill kinetics : Monitor bactericidal effects over 24–48 hours.
- Target inhibition studies : Assess binding to bacterial dihydrofolate reductase or cell wall synthesis enzymes using enzymatic assays .
Data Contradiction Analysis
Q. How to address conflicting reports on cyclization pathways for benzothiophene-piperazine hybrids?
Earlier studies proposed 1,5-benzothiazepine formation, but XRD data confirmed 1,4-benzothiazin-3-one products under similar conditions . To reconcile contradictions:
- Replicate experiments with strict anhydrous conditions.
- Use advanced characterization (e.g., single-crystal XRD) to confirm product identity.
- Analyze reaction intermediates via in situ FTIR or mass spectrometry .
Q. Why do some analogs show variable antibacterial efficacy despite structural similarities?
Differences in substituent positioning (e.g., chloro vs. methyl groups) alter steric and electronic properties. For example:
- Electron-withdrawing groups (e.g., -Cl) enhance target binding via dipole interactions.
- Bulky substituents (e.g., tert-butyl) may reduce membrane permeability .
Methodological Recommendations
Q. Synthesis Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
